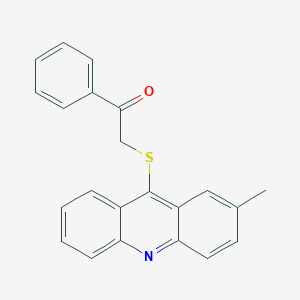
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer wi th 7,7,9(or 7,9,9)-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer with 7,7,9(or 7,9,9)-trimethyl- is a synthetic polymer that has been the focus of scientific research due to its potential applications in various fields. This polymer is also known as poly(ethylene glycol) dimethacrylate (PEGDMA) and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
PEGDMA has various scientific research applications, including drug delivery systems, tissue engineering, and biosensors. PEGDMA can be used as a drug delivery system due to its ability to encapsulate drugs and release them in a controlled manner. PEGDMA hydrogels have been used for tissue engineering applications due to their biocompatibility and ability to support cell growth. PEGDMA has also been used in biosensors due to its ability to immobilize enzymes and other biomolecules.
Wirkmechanismus
The mechanism of action of PEGDMA is not well understood. However, it is believed that PEGDMA interacts with cells and tissues through physical and chemical interactions. PEGDMA hydrogels can absorb water and swell, which can create a physical barrier that can prevent the infiltration of cells and tissues. PEGDMA can also interact with cells and tissues through chemical interactions such as hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
PEGDMA has been shown to have low toxicity and is biocompatible with cells and tissues. PEGDMA hydrogels have been shown to support cell growth and proliferation. PEGDMA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PEGDMA in lab experiments is its biocompatibility and low toxicity. PEGDMA hydrogels can also be easily synthesized and modified to suit specific experimental needs. However, one of the limitations of using PEGDMA is its susceptibility to degradation by enzymes and other biological agents. PEGDMA hydrogels can also be difficult to manipulate and handle due to their soft and fragile nature.
Zukünftige Richtungen
There are several future directions for research on PEGDMA. One area of research is the development of PEGDMA-based drug delivery systems that can target specific cells and tissues. Another area of research is the development of PEGDMA hydrogels that can mimic the mechanical properties of natural tissues. Additionally, research can be conducted to improve the stability and durability of PEGDMA hydrogels for long-term applications.
Synthesemethoden
PEGDMA can be synthesized using various methods, including free radical polymerization, anionic polymerization, and cationic polymerization. Free radical polymerization is the most commonly used method for synthesizing PEGDMA. This method involves the use of initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to initiate the polymerization reaction. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 60°C.
Eigenschaften
CAS-Nummer |
133573-77-0 |
|---|---|
Produktname |
1,2-Ethanediylbis(oxy-2,1-ethanediyl) 2-methyl-2-propenoate polymer wi th 7,7,9(or 7,9,9)-trimethyl- |
Molekularformel |
C38H50N2O15 |
Molekulargewicht |
774.8 g/mol |
IUPAC-Name |
2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate;2-[[3,5,5-trimethyl-6-[2-(2-methylprop-2-enoyloxy)ethoxycarbonylamino]hexyl]carbamoyloxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H38N2O8.C15H12O7/c1-16(2)19(26)30-10-12-32-21(28)24-9-8-18(5)14-23(6,7)15-25-22(29)33-13-11-31-20(27)17(3)4;1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h18H,1,3,8-15H2,2,4-7H3,(H,24,28)(H,25,29);3-4,7H,1,5-6H2,2H3 |
InChI-Schlüssel |
NNFFJQAQCIQOAD-UHFFFAOYSA-N |
SMILES |
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Kanonische SMILES |
CC(CCNC(=O)OCCOC(=O)C(=C)C)CC(C)(C)CNC(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O |
Synonyme |
poly(triethylene glycol dimethacrylate-1,6-bis(methacryloxy-2-ethoxycarbonylamino)-2,4,4-trimethylhexane) copolymer TEGDMA-UDMA copolyme |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



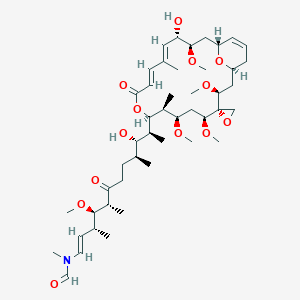
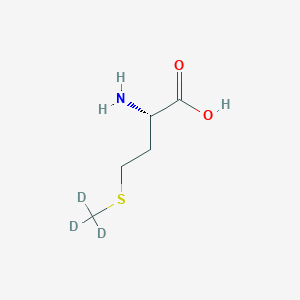
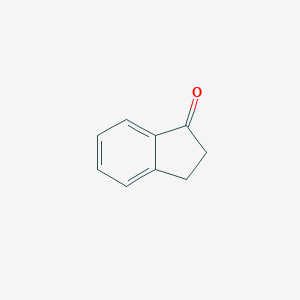
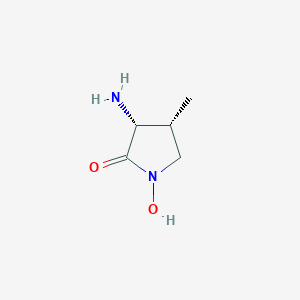
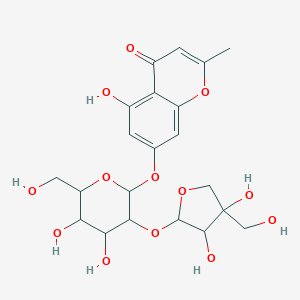
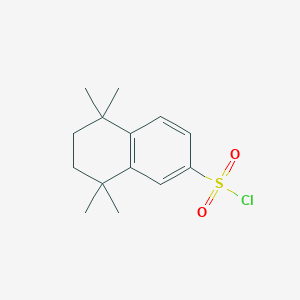

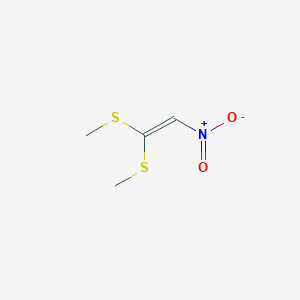
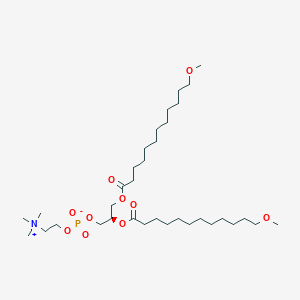
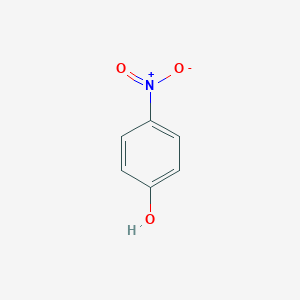
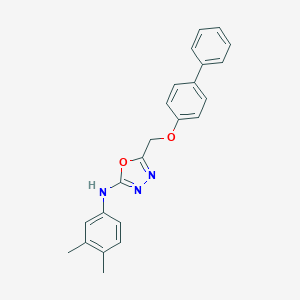

![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)
